molecular formula C13H9FO2 B6377550 5-(3-Fluorophenyl)-2-formylphenol CAS No. 1262003-02-0

5-(3-Fluorophenyl)-2-formylphenol

Cat. No.: B6377550
CAS No.: 1262003-02-0
M. Wt: 216.21 g/mol
InChI Key: BIEZCWCLAAXLIB-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-formylphenol: is an aromatic compound characterized by the presence of a fluorine atom on the phenyl ring and a formyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and phenol.

    Reaction Conditions: A common method involves the use of a Friedel-Crafts acylation reaction, where 3-fluorobenzaldehyde reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-(3-Fluorophenyl)-2-carboxyphenol.

    Reduction: 5-(3-Fluorophenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(3-Fluorophenyl)-2-formylphenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of phenolic compounds. It is also used in the development of fluorescent probes for imaging and diagnostic applications.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and interactions with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2-formylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets. The formyl group can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    5-(3-Chlorophenyl)-2-formylphenol: Similar structure with a chlorine atom instead of fluorine.

    5-(3-Bromophenyl)-2-formylphenol: Similar structure with a bromine atom instead of fluorine.

    5-(3-Methylphenyl)-2-formylphenol: Similar structure with a methyl group instead of fluorine.

Comparison:

    Uniqueness: The presence of the fluorine atom in 5-(3-Fluorophenyl)-2-formylphenol imparts unique chemical and biological properties compared to its analogs. Fluorine enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds.

    Reactivity: The fluorine atom also influences the reactivity of the compound, making it more resistant to metabolic degradation and increasing its potential as a drug candidate.

    Applications: While similar compounds may have comparable applications, the specific properties of this compound make it particularly valuable in medicinal chemistry and material science.

Properties

IUPAC Name

4-(3-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEZCWCLAAXLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685037
Record name 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-02-0
Record name 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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